molecular formula C14H20Cl2N2 B2680984 1-But-3-ynyl-4-phenylpiperazine;dihydrochloride CAS No. 2418643-13-5

1-But-3-ynyl-4-phenylpiperazine;dihydrochloride

Cat. No.: B2680984
CAS No.: 2418643-13-5
M. Wt: 287.23
InChI Key: CLLSIJVPHNTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C14H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-4-phenylpiperazine dihydrochloride typically involves the reaction of 1-But-3-ynyl-4-phenylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

1-But-3-ynyl-4-phenylpiperazine dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-But-3-ynyl-4-phenylpiperazine dihydrochloride can be compared with other similar compounds, such as:

    1-But-3-ynyl-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.

    1-But-3-ynyl-4-ethylpiperazine: Similar structure but with an ethyl group instead of a phenyl group.

    1-But-3-ynyl-4-isopropylpiperazine: Similar structure but with an isopropyl group instead of a phenyl group.

The uniqueness of 1-But-3-ynyl-4-phenylpiperazine dihydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

1-but-3-ynyl-4-phenylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSIJVPHNTUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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